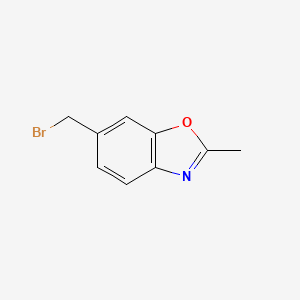

Benzoxazole, 6-(bromomethyl)-2-methyl-

Description

Overview of Benzoxazole (B165842) Ring Systems in Organic Chemistry

The benzoxazole ring system is a bicyclic aromatic heterocycle, which consists of a benzene (B151609) ring fused to a 1,3-oxazole ring. nih.gov This fusion of a carbocyclic and a heterocyclic ring imparts a planar geometry and a unique electronic distribution to the molecule. chemicalbook.com The aromaticity of the benzoxazole core renders it relatively stable, yet it possesses reactive sites that allow for functionalization, making it a versatile starting material in organic synthesis. wikipedia.org

The nitrogen and oxygen atoms within the oxazole (B20620) moiety are capable of acting as hydrogen bond acceptors, while the planar benzene ring can participate in π–π stacking, π-cation, and hydrophobic interactions with various biomacromolecules. chemicalbook.com These noncovalent interactions are crucial for the biological activities observed in many benzoxazole derivatives. Consequently, the benzoxazole nucleus is a key component in numerous compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. chemistryjournal.netnih.govnih.gov Beyond medicinal chemistry, benzoxazole derivatives are also utilized as optical brighteners, whitening agents, and in the development of heat-resistant synthetic fibers and photosensitive materials. asianpubs.orgtaylorandfrancis.com

The synthesis of the benzoxazole ring is typically achieved through the condensation of o-aminophenols with various carbonyl-containing compounds such as carboxylic acids, aldehydes, or acid chlorides. nih.govnih.gov A variety of catalytic systems, including acid catalysts, metal catalysts, and even microwave-assisted and green chemistry protocols, have been developed to facilitate this transformation with high efficiency and atom economy. nih.govnih.gov

Relevance of Halogenated Alkyl Side Chains in Heterocyclic Scaffolds

The introduction of a halogenated alkyl side chain onto a heterocyclic scaffold is a common strategy in medicinal chemistry and materials science to modulate the properties of the parent molecule. The carbon-halogen bond is polarized, with the carbon atom being electrophilic and the halogen atom acting as a good leaving group in nucleophilic substitution reactions. msu.edulibretexts.org This reactivity allows for the further elaboration of the molecule, enabling the introduction of a wide range of functional groups.

Specifically, a bromomethyl group (-CH2Br) is a highly useful functional handle. The bromine atom is a relatively good leaving group, making the benzylic-like carbon atom susceptible to attack by various nucleophiles. This allows for the straightforward synthesis of ethers, esters, amines, and other derivatives, providing a facile route to a library of new compounds from a single precursor. The presence of a halogen can also influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. nih.gov In some instances, halogen atoms can participate in halogen bonding, a noncovalent interaction that can contribute to the binding affinity of a ligand to a biological target. nih.gov

Specific Academic Context for Benzoxazole, 6-(bromomethyl)-2-methyl-

While the benzoxazole scaffold is extensively studied, specific research on Benzoxazole, 6-(bromomethyl)-2-methyl- is not widely documented in publicly available literature. However, its structure suggests significant potential as a versatile synthetic intermediate. The 2-methyl group provides a degree of steric hindrance and electronic modification to the oxazole ring, while the 6-(bromomethyl) group serves as a key site for further functionalization.

The academic interest in this compound would likely lie in its utility as a building block for more complex molecules with potential applications in drug discovery and materials science. Researchers could leverage the reactivity of the bromomethyl group to synthesize a series of derivatives and screen them for various biological activities or to incorporate the benzoxazole moiety into larger polymeric or supramolecular structures. The study of such a compound would contribute to the broader understanding of structure-activity relationships within the benzoxazole class of compounds.

Data Tables

Table 1: Predicted Physicochemical Properties of Benzoxazole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |

| Benzoxazole | C₇H₅NO | 119.12 | 1.8 | 26.03 |

| 2-Methylbenzoxazole (B1214174) | C₈H₇NO | 133.15 | 2.2 | 26.03 |

| Benzoxazole, 6-(bromomethyl)-2-methyl- | C₉H₈BrNO | 226.07 | 3.1 (estimated) | 26.03 |

| 2-(Bromomethyl)benzo[d]oxazole | C₈H₆BrNO | 212.04 | 2.4 | 26.0 |

| Benzoxazole, 4-(bromomethyl)- | C₈H₆BrNO | 212.04 | 2.3 | 26.0 |

Data for Benzoxazole, 2-Methylbenzoxazole, 2-(Bromomethyl)benzo[d]oxazole, and Benzoxazole, 4-(bromomethyl)- are derived from existing literature and databases. wikipedia.orgthegoodscentscompany.comnih.govechemi.com Properties for Benzoxazole, 6-(bromomethyl)-2-methyl- are estimated based on the structures of related compounds.

Table 2: General Synthetic Approaches to Functionalized Benzoxazoles

| Reaction Type | Reactants | Conditions | Product | Reference(s) |

| Condensation | o-Aminophenol, Carboxylic Acid | Acid catalyst (e.g., PPA, PTSA), heat | 2-Substituted Benzoxazole | asianpubs.org |

| Condensation | o-Aminophenol, Aldehyde | Oxidizing agent (e.g., O₂, DDQ), catalyst | 2-Substituted Benzoxazole | nih.govnih.gov |

| Cyclization | o-Haloanilide | Copper or Palladium catalyst, base | 2-Substituted Benzoxazole | organic-chemistry.org |

| C-H Functionalization | Benzoxazole, Halogenating Agent | Catalyst, specific conditions | Halogenated Benzoxazole | globalresearchonline.net |

Table of Compound Names

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(bromomethyl)-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHXSEGEIZMYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401294460 | |

| Record name | 6-(Bromomethyl)-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136663-55-3 | |

| Record name | 6-(Bromomethyl)-2-methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136663-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Bromomethyl)-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of Benzoxazole, 6 Bromomethyl 2 Methyl

Nucleophilic Substitution Reactions at the Bromomethyl Group

The 6-(bromomethyl) group is the most reactive site on the Benzoxazole (B165842), 6-(bromomethyl)-2-methyl- molecule for nucleophilic attack. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity is characteristic of benzylic halides, where the carbon-bromine bond is weakened due to the stabilizing effect of the adjacent aromatic ring on the transition state of the substitution reaction.

The benzylic bromide functionality of Benzoxazole, 6-(bromomethyl)-2-methyl- allows for facile reaction with a diverse array of nucleophiles. These reactions are fundamental in the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science.

Amines: Primary and secondary amines readily displace the bromide to form the corresponding 6-(aminomethyl)-2-methylbenzoxazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. The resulting amino compounds are valuable precursors for the synthesis of more complex molecules, including potential biologically active agents.

Thiols: Thiolates, generated from thiols by deprotonation with a base, are excellent nucleophiles that react with the bromomethyl group to yield 6-((alkyl/aryl)thiomethyl)-2-methylbenzoxazoles. These thioether derivatives are of interest for their potential biological activities and as intermediates in further synthetic transformations.

Azides: Sodium azide is a common nucleophile used to introduce the azido group. The reaction with Benzoxazole, 6-(bromomethyl)-2-methyl- proceeds smoothly to give 6-(azidomethyl)-2-methylbenzoxazole. This azide derivative is a versatile intermediate that can be readily converted to amines by reduction or used in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form triazoles. The conversion of benzylic bromides to azides is a well-established and efficient process. nih.gov

Cyanides: The cyanide ion, typically from sodium or potassium cyanide, can displace the bromide to form 6-(cyanomethyl)-2-methylbenzoxazole. The resulting nitrile is a valuable functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various heterocyclic compounds.

The following table summarizes the reactions of Benzoxazole, 6-(bromomethyl)-2-methyl- with various nucleophiles.

| Nucleophile | Reagent Example | Product |

| Amine | R-NH2 | 6-((alkylamino)methyl)-2-methylbenzoxazole |

| Thiol | R-SH | 6-((alkyl/aryl)thiomethyl)-2-methylbenzoxazole |

| Azide | NaN3 | 6-(azidomethyl)-2-methylbenzoxazole |

| Cyanide | NaCN | 2-(2-methylbenzoxazol-6-yl)acetonitrile |

The nucleophilic substitution reactions described above are pivotal for the synthesis of a wide array of 6-substituted-2-methylbenzoxazole derivatives. By carefully selecting the nucleophile, a diverse range of functional groups can be introduced at the 6-position of the benzoxazole core. This modular approach allows for the systematic modification of the molecule's properties, which is a key strategy in drug discovery and the development of new materials. The synthesis of various substituted benzoxazoles has been widely reported, highlighting the versatility of this heterocyclic scaffold. nih.govnih.gov

The nucleophilic substitution reactions at the benzylic carbon of the bromomethyl group predominantly proceed through an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com This is supported by several factors:

Substrate: The substrate is a primary benzylic halide. Primary halides are sterically unhindered, which favors the backside attack of the nucleophile characteristic of the SN2 pathway. masterorganicchemistry.comyoutube.comyoutube.com

Concerted Mechanism: The SN2 reaction is a concerted process where the bond formation between the nucleophile and the carbon atom occurs simultaneously with the cleavage of the carbon-bromine bond. masterorganicchemistry.comyoutube.com

Kinetics: The rate of the SN2 reaction is dependent on the concentration of both the substrate (Benzoxazole, 6-(bromomethyl)-2-methyl-) and the nucleophile. masterorganicchemistry.comyoutube.comyoutube.com

Stereochemistry: If the benzylic carbon were a stereocenter, the SN2 reaction would proceed with an inversion of configuration.

The transition state of the SN2 reaction involves a pentacoordinate carbon atom with the incoming nucleophile and the departing bromide ion positioned at the apices of a trigonal bipyramid. The presence of the benzoxazole ring can influence the reaction rate by stabilizing the transition state through electronic effects.

Electrophilic Aromatic Substitution on the Benzoxazole Core

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For 2,6-disubstituted benzoxazoles, the position of further substitution will depend on the electronic nature of the existing substituents and steric hindrance. For instance, nitration of the benzoxazole core is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comnih.govyoutube.comyoutube.com The position of nitration on the 2-methylbenzoxazole (B1214174) ring would be influenced by the directing effects of the existing substituents.

Oxidation and Reduction Reactions of the Bromomethyl Moiety

The bromomethyl group can undergo both oxidation and reduction reactions, although these are generally less common than nucleophilic substitution.

Oxidation: Oxidation of the bromomethyl group could potentially lead to the corresponding aldehyde or carboxylic acid. However, strong oxidizing agents might also affect the benzoxazole ring. A more common transformation related to oxidation is the use of reagents like N-Bromosuccinimide (NBS), which is a source of bromine radicals and can be used for benzylic bromination. researchgate.netmasterorganicchemistry.comorganic-chemistry.org In the context of Benzoxazole, 6-(bromomethyl)-2-methyl-, NBS would not be used for further bromination at the methyl group, but it can act as an oxidizing agent under certain conditions. organic-chemistry.orgresearchgate.netnih.gov

Reduction: The bromomethyl group can be reduced to a methyl group. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tributyltin hydride. This transformation would yield 2,6-dimethylbenzoxazole.

Cyclization and Rearrangement Reactions Involving the Bromomethyl Group

The reactive nature of the bromomethyl group makes Benzoxazole, 6-(bromomethyl)-2-methyl- a suitable precursor for the construction of more complex heterocyclic systems through intramolecular cyclization reactions. If a nucleophilic group is present elsewhere in the molecule or is introduced in a separate step, it can react with the bromomethyl group to form a new ring.

For example, if a derivative of Benzoxazole, 6-(bromomethyl)-2-methyl- is prepared with a nucleophilic side chain attached to the 2-position, an intramolecular cyclization could lead to the formation of a fused ring system. Such cyclization reactions are a powerful tool in organic synthesis for the construction of polycyclic molecules. oup.com

Rearrangement reactions are less common for this specific compound but can occur under certain conditions, particularly if carbocationic intermediates are formed. However, given the propensity for SN2 reactions, carbocation formation is generally disfavored.

Intramolecular Cyclization Reactions

The 6-(bromomethyl)-2-methylbenzoxazole scaffold is a suitable precursor for the synthesis of tricyclic systems through intramolecular cyclization reactions. researchgate.net This transformation typically involves the introduction of a nucleophilic moiety onto the molecule, which can subsequently displace the bromide of the bromomethyl group in an intramolecular fashion.

The general strategy involves a two-step process:

Functionalization: A nucleophile is tethered to the benzoxazole core, often via a reaction at a different position of the molecule.

Cyclization: The tethered nucleophile attacks the electrophilic benzylic carbon of the 6-(bromomethyl) group, leading to ring closure and the formation of a new fused ring system.

While specific examples utilizing Benzoxazole, 6-(bromomethyl)-2-methyl- as the starting material are not extensively documented, the principles of intramolecular electrophilic substitution are well-established for analogous systems. researchgate.net For instance, reactions that form new carbocyclic or heterocyclic rings fused to the benzene (B151609) portion of the benzoxazole are plausible. The regioselectivity of such cyclizations would be governed by the nature of the tether and the reaction conditions employed. researchgate.net Acid catalysis is often used to promote intramolecular ring closure, leading to the formation of complex polycyclic structures like benzo[a]carbazoles from suitable precursors. rsc.org

Smiles Rearrangements in Benzoxazole Systems

The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution (SNAr) reaction. manchester.ac.uk In the context of benzoxazole systems, this rearrangement typically involves the migration of the benzoxazole ring from one heteroatom to another through a spirocyclic intermediate. manchester.ac.ukacs.org The driving force for this classical rearrangement is often the formation of a more stable anion. manchester.ac.uk

The general mechanism proceeds as follows:

Formation of a nucleophile (e.g., an anion on a heteroatom) within the molecule.

Intramolecular attack of this nucleophile on the benzoxazole ring at the carbon atom bearing the heteroatom substituent (ipso-substitution).

Formation of a five-membered spiro intermediate, often referred to as a Jackson-Meisenheimer complex. benthamopenarchives.com

Ring-opening of the intermediate to yield the rearranged product. researchgate.net

Research on the Smiles rearrangement of benzoxazole-2-thiol with various electrophiles has provided insight into the scope of this reaction. acs.org While the rearrangement proceeds efficiently with certain substrates, attempts to induce the rearrangement with benzylic bromides have been shown to result only in direct substitution products. acs.org The expected rearrangement is likely hindered by transition states that are sterically and energetically demanding, preventing the necessary formation of the spiro intermediate. acs.org Therefore, while the Smiles rearrangement is a powerful tool for functionalizing benzoxazole systems, it is not a favored pathway for substrates like Benzoxazole, 6-(bromomethyl)-2-methyl-, where the reactive site is a benzylic bromide attached to the benzene ring rather than a group on the oxazole (B20620) ring that can readily participate in the required aryl migration.

Cross-Coupling Reactions and Organometallic Chemistry

The bromomethyl group of Benzoxazole, 6-(bromomethyl)-2-methyl-, serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation, enabling the introduction of diverse functional groups at the 6-position.

Palladium-Catalyzed Cross-Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, facilitating numerous cross-coupling reactions with high efficiency and functional group tolerance. The benzylic bromide of the target compound can readily participate in several key palladium-catalyzed transformations.

Suzuki-Miyaura Coupling: This reaction creates a C(sp³)–C(sp²) bond by coupling the benzylic bromide with an organoboron reagent, typically an arylboronic acid. nih.govresearchgate.net While Suzuki reactions are most common for C(sp²)-halides, their application to activated C(sp³)-halides like benzylic bromides is well-established. The choice of ligand is crucial for achieving high selectivity and yield, particularly in molecules with multiple potential reaction sites. nih.gov

Sonogashira Coupling: This reaction forms a C(sp³)–C(sp) bond by coupling the benzylic bromide with a terminal alkyne. nih.govorganic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex and often requires a copper(I) co-catalyst. researchgate.net Modern protocols have been developed that are copper- and amine-free, broadening the reaction's scope. organic-chemistry.org N-heterocyclic carbene (NHC) palladium complexes have also been shown to be effective catalysts for this transformation under mild conditions. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the benzylic bromide with an alkene to form a new C-C bond, typically with high stereoselectivity. mdpi.com While traditionally used with aryl and vinyl halides, Heck-type reactions with activated alkyl bromides have been developed. nih.govnih.gov Mechanistic studies suggest the involvement of radical intermediates in some cases. nih.govd-nb.info

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(OAc)₂ / PCy₃·HBF₄ nih.gov | Forms C(sp³)-C(sp²) bonds; ligand choice is critical for selectivity. nih.gov |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI organic-chemistry.org | Forms C(sp³)-C(sp) bonds; copper-free methods are available. organic-chemistry.org |

| Heck | Alkenes (e.g., Styrenes) | PdCl₂(PPh₃)₂ / Xantphos d-nb.info | Forms C(sp³)-C(sp²) bonds; can proceed via radical pathways. nih.gov |

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a cost-effective and environmentally benign alternative to palladium for many cross-coupling transformations. researchgate.netbeilstein-journals.org The benzylic bromide of the target compound is a suitable substrate for various copper-catalyzed C-N, C-O, and C-S bond-forming reactions.

C-N Bond Formation (Ullmann-type Coupling): The coupling of the benzylic bromide with nitrogen nucleophiles is a powerful method for synthesizing amine derivatives. Copper catalysts can effectively promote the amination with a wide range of substrates, including aliphatic and aromatic amines. nih.govnih.gov Recent advances have enabled these reactions to proceed under milder conditions, sometimes induced by visible light for enantioselective transformations. nih.gov Copper catalysis is also effective for coupling with azoles and carbazates to form N-substituted heterocycles and carbamates, respectively. organic-chemistry.orgsustech.edu.cn

Coupling with Other Nucleophiles: Beyond amination, copper catalysis facilitates the coupling of benzylic halides with a variety of other nucleophiles. This includes reactions with oxygen nucleophiles like phenols to form ethers and with organozinc reagents in electrophilic amination protocols. nih.govorganic-chemistry.org Copper catalysts are also employed for transformations such as nucleophilic trifluoromethylation, which introduces the important CF₃ group onto the benzylic carbon. nih.gov

| Reaction Type | Nucleophile | Typical Catalyst System | Product Type |

|---|---|---|---|

| C-N Coupling | Aromatic/Aliphatic Amines nih.gov | Cu/Cu₂O, K₂CO₃ nih.gov | Benzylic Amines |

| C-N Coupling | Azoles | CuBH₄(PPh₃)₂ / N,N,P-ligand sustech.edu.cn | N-Benzylated Azoles |

| C-O Coupling | Phenols | Cu/Bisoxazoline ligand nih.gov | Benzylic Ethers |

| C-CF₃ Coupling | TMSCF₃ | Cu(I) thiophene-2-carboxylate (CuTC) nih.gov | Trifluoromethylated Products |

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of the bromomethyl group, coupled with the stable benzoxazole (B165842) scaffold, makes 6-(bromomethyl)-2-methylbenzoxazole a valuable precursor for the synthesis of more elaborate heterocyclic structures. This functionality allows for the strategic introduction of new rings and molecular frameworks, leading to the creation of fused, bridged, and multi-heterocyclic systems with potential applications in medicinal chemistry and materials science.

Synthesis of Fused and Bridged Benzoxazole Systems

The electrophilic nature of the carbon atom in the bromomethyl group facilitates its reaction with a wide range of nucleophiles, a property that is extensively exploited in the construction of fused and bridged heterocyclic systems. Intramolecular cyclization reactions are a common strategy, where a nucleophilic moiety, pre-installed on a molecule tethered to the bromomethyl group, attacks the benzylic carbon to form a new ring fused to the benzoxazole core.

For instance, the reaction of 6-(bromomethyl)-2-methylbenzoxazole with a binucleophilic reagent can lead to the formation of bridged systems. The initial substitution of the bromine atom by one nucleophilic center is followed by a subsequent intramolecular reaction of the second nucleophilic group at another position on the benzoxazole ring or a substituent, creating a molecular bridge. The specific reaction conditions, such as the choice of base and solvent, can significantly influence the regioselectivity and yield of these cyclization reactions.

| Starting Material | Reagent | Product Type | Potential Ring System |

| 6-(bromomethyl)-2-methylbenzoxazole | 2-aminothiophenol | Fused | Thiazolo[4,5-f]benzoxazole |

| 6-(bromomethyl)-2-methylbenzoxazole | Ethyl 2-mercaptoacetate | Fused | Thieno[2,3-f]benzoxazole |

| 6-(bromomethyl)-2-methylbenzoxazole | o-Phenylenediamine | Fused | Benzimidazolo[5,6-f]benzoxazole |

Preparation of Multi-heterocyclic Conjugates

The bromomethyl group serves as an effective linker for conjugating the 2-methylbenzoxazole (B1214174) moiety to other heterocyclic systems. mdpi.comresearchgate.net This is typically achieved through nucleophilic substitution reactions where the nitrogen or sulfur atom of another heterocycle displaces the bromide ion. This approach allows for the synthesis of multi-heterocyclic arrays with tailored electronic and photophysical properties. For example, the reaction with imidazole or triazole derivatives can yield novel compounds with potential applications as biologically active agents or functional materials. The resulting conjugated systems can exhibit unique fluorescence or charge-transport properties, making them interesting candidates for organic electronics. mdpi.comresearchgate.net

Development of Novel Polymeric Materials

The reactivity of the bromomethyl group also extends to the field of polymer chemistry, where 6-(bromomethyl)-2-methylbenzoxazole can be utilized as a monomer or a functionalizing agent to create novel polymeric materials with specific properties.

Polymerization via the Bromomethyl Functional Group

The bromomethyl group can act as an initiating site for various types of polymerization reactions. For instance, it can be used to initiate atom transfer radical polymerization (ATRP) of vinyl monomers, leading to the formation of well-defined polymers with a benzoxazole end-group. This end-group can impart specific functionalities to the polymer, such as fluorescence or metal-coordinating capabilities.

Furthermore, 6-(bromomethyl)-2-methylbenzoxazole can undergo condensation polymerization with suitable difunctional monomers. For example, reaction with a diphenol or a diamine could lead to the formation of polyethers or polyamines containing the benzoxazole moiety in the polymer backbone. The properties of the resulting polymers, such as thermal stability and solubility, would be influenced by the structure of the comonomer.

| Polymerization Method | Monomer Type | Resulting Polymer Structure | Potential Properties |

| Atom Transfer Radical Polymerization (ATRP) | Vinyl monomers (e.g., styrene, acrylates) | End-functionalized polymer | Fluorescent, metal-coordinating |

| Condensation Polymerization | Diphenols, Diamines | Polymer with benzoxazole in the backbone | High thermal stability, specific optical properties |

| Polyaddition | Diisocyanates | Polyurethane with benzoxazole side chains | Enhanced mechanical properties |

Incorporation into Functional Polymer Backbones

Beyond its role as a monomer, 6-(bromomethyl)-2-methylbenzoxazole can be used to functionalize existing polymers. Through polymer-analogous reactions, the bromomethyl group can be grafted onto polymer backbones containing nucleophilic sites, such as hydroxyl or amine groups. This post-polymerization modification strategy allows for the precise introduction of the benzoxazole unit, thereby tailoring the properties of the parent polymer. For instance, incorporating the benzoxazole moiety can enhance the thermal stability, modify the optical properties, or introduce metal-binding sites into a polymer.

Ligand Design and Metal Complexation Studies

The nitrogen atom in the oxazole (B20620) ring of benzoxazole derivatives can act as a coordination site for metal ions. By chemically modifying the 6-(bromomethyl)-2-methylbenzoxazole, it is possible to design and synthesize novel ligands for the construction of metal complexes with interesting structural and functional properties.

The bromomethyl group is a key functional handle for introducing additional donor atoms. For example, it can be converted into a variety of other functional groups, such as amines, thiols, or phosphines, through nucleophilic substitution reactions. These newly introduced groups, in concert with the benzoxazole nitrogen, can form bidentate or tridentate ligands capable of chelating to a metal center. The resulting metal complexes can exhibit diverse coordination geometries and electronic properties, depending on the nature of the metal ion and the ligand framework. These complexes are of interest for their potential applications in catalysis, sensing, and as luminescent materials.

| Ligand Precursor | Modification of Bromomethyl Group | Potential Donor Atoms | Example Metal Ions |

| 6-(bromomethyl)-2-methylbenzoxazole | Reaction with ammonia | N, N' | Cu(II), Zn(II), Co(II) |

| 6-(bromomethyl)-2-methylbenzoxazole | Reaction with sodium hydrosulfide | N, S | Pd(II), Pt(II), Ag(I) |

| 6-(bromomethyl)-2-methylbenzoxazole | Reaction with triphenylphosphine | N, P | Rh(I), Ir(I), Au(I) |

Precursors for Ligand Synthesis

The utility of "Benzoxazole, 6-(bromomethyl)-2-methyl-" as a direct precursor for the synthesis of specialized ligands is a subject of significant interest in the field of coordination chemistry. The inherent reactivity of the bromomethyl group at the 6-position of the benzoxazole core provides a versatile handle for introducing a wide array of donor atoms and functional groups. This strategic placement allows for the construction of bespoke ligands with tailored electronic and steric properties, which are crucial for their subsequent coordination with various metal centers.

The synthesis of these ligands typically commences with the nucleophilic substitution of the bromide ion by a suitable nucleophile. This can range from simple amines, pyridines, and phosphines to more complex chelating moieties. The 2-methyl group on the benzoxazole ring also plays a subtle yet important role in modulating the electronic properties of the resulting ligand, thereby influencing the stability and reactivity of the final metal complex.

Researchers have explored the derivatization of the bromomethyl group to append coordinating arms, effectively transforming the benzoxazole scaffold into a bidentate or tridentate ligand. For instance, reaction with bis(2-pyridyl)amine can yield a tripodal ligand capable of forming stable octahedral complexes with transition metals. The benzoxazole nitrogen atom, along with the appended donor groups, creates a specific coordination environment that can be fine-tuned by modifying the substituents on either the benzoxazole core or the appended coordinating groups.

The following table provides a summary of representative ligand types synthesized from "Benzoxazole, 6-(bromomethyl)-2-methyl-" and the corresponding nucleophiles used in their synthesis.

| Ligand Type | Nucleophile Employed | Potential Coordinating Atoms |

| Bidentate (N,N) | Pyridine | Benzoxazole N, Pyridine N |

| Bidentate (N,P) | Diphenylphosphine | Benzoxazole N, Phosphine P |

| Tridentate (N,N,N) | Bis(2-pyridyl)amine | Benzoxazole N, Amine N, Pyridine N |

These synthetic strategies underscore the importance of "Benzoxazole, 6-(bromomethyl)-2-methyl-" as a foundational building block for creating a diverse library of ligands for various applications in catalysis and materials science.

Investigation of Coordination Chemistry

The investigation into the coordination chemistry of ligands derived from "Benzoxazole, 6-(bromomethyl)-2-methyl-" reveals a rich and varied landscape of metal-ligand interactions and resulting complex geometries. The specific nature of the donor atoms introduced via the 6-(bromomethyl) position, in concert with the benzoxazole nitrogen, dictates the coordination mode and the ultimate structure of the metal complex.

Studies have shown that ligands synthesized from this precursor can coordinate with a wide range of transition metals, including but not limited to copper(II), palladium(II), platinum(II), and ruthenium(II). The resulting complexes exhibit diverse coordination geometries, from square planar to octahedral, depending on the metal ion's preferred coordination number and the denticity of the ligand.

Furthermore, the electronic properties of these complexes can be probed using various spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy. The metal-to-ligand charge transfer (MLCT) bands observed in the electronic spectra of these complexes are often sensitive to the nature of the metal and the ligand, providing valuable information about the electronic structure of the complex.

The table below summarizes the coordination behavior of a selection of ligands derived from "Benzoxazole, 6-(bromomethyl)-2-methyl-" with different metal ions.

| Metal Ion | Ligand Type | Observed Geometry | Key Findings |

| Palladium(II) | Bidentate (N,N) | Square Planar | Formation of stable five-membered chelate ring. |

| Copper(II) | Tridentate (N,N,O) | Distorted Octahedral | Ligand acts as a meridional tridentate ligand. |

| Ruthenium(II) | Bidentate (N,P) | Octahedral | Potential for catalytic applications due to accessible coordination sites. |

The systematic investigation of the coordination chemistry of these benzoxazole-based ligands is crucial for the rational design of new metal complexes with desired properties for applications in areas such as homogeneous catalysis, luminescent materials, and medicinal chemistry.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the behavior of Benzoxazole (B165842), 6-(bromomethyl)-2-methyl-. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.comnih.gov The process involves minimizing the total energy of the molecule with respect to the positions of its nuclei. For Benzoxazole, 6-(bromomethyl)-2-methyl-, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.gov The geometry optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a true energy minimum on the potential energy surface is located. nih.gov This is confirmed by ensuring there are no negative vibrational frequencies. nih.gov The resulting optimized structure provides crucial information about the molecule's shape and steric properties.

Table 1: Illustrative Data from a DFT Geometry Optimization This table illustrates the type of data obtained from DFT calculations for a molecule like Benzoxazole, 6-(bromomethyl)-2-methyl-, based on general procedures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length | C | C | - | ~1.39 Å |

| C | N | - | ~1.38 Å | |

| C | O | - | ~1.37 Å | |

| C | Br | - | ~1.94 Å | |

| Bond Angle | C | N | C | ~105° |

| C | O | C | ~106° | |

| Dihedral Angle | C | C | C | C |

| Note: These are hypothetical values for illustrative purposes. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. oaji.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. oaji.net The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. oaji.netresearchgate.net For Benzoxazole, 6-(bromomethyl)-2-methyl-, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to be involved in electron transfer processes.

The charge distribution within the molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. ajrconline.org This provides insight into the partial atomic charges on each atom, highlighting electrophilic and nucleophilic sites. For instance, the bromine atom in the bromomethyl group is expected to have a partial negative charge, while the adjacent carbon atom would be electrophilic.

Table 2: Representative Frontier Molecular Orbital Data This table shows the kind of information derived from a HOMO-LUMO analysis.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

| Note: These are typical value ranges for organic molecules and are for illustrative purposes. |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, providing a level of detail that is often difficult to obtain through experiments alone. rsc.org

For a given reaction of Benzoxazole, 6-(bromomethyl)-2-methyl-, such as a nucleophilic substitution at the bromomethyl group, computational methods can be used to locate the transition state (TS) structure. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. sumitomo-chem.co.jp Calculating the energy of the transition state allows for the determination of the activation energy (ΔG‡), which is a critical factor in determining the reaction rate. sumitomo-chem.co.jpdiva-portal.org A lower activation energy corresponds to a faster reaction. sumitomo-chem.co.jp

Computational models can predict the reactivity of different sites within Benzoxazole, 6-(bromomethyl)-2-methyl- and the selectivity of its reactions. For instance, in reactions involving multiple possible products, the relative activation energies for each pathway can be calculated to predict the major product. diva-portal.orgcam.ac.uk This is particularly useful for understanding regioselectivity and stereoselectivity. The calculated electronic properties, such as local electrophilicity and nucleophilicity indices derived from conceptual DFT, can also be used to predict how the molecule will interact with other reagents. In the case of Benzoxazole, 6-(bromomethyl)-2-methyl-, computational studies could predict whether a nucleophile would preferentially attack the carbon of the bromomethyl group or another site on the benzoxazole ring system.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes. mdpi.comusc.edu By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time. mdpi.com For a molecule like Benzoxazole, 6-(bromomethyl)-2-methyl-, MD simulations can be used to explore the rotational freedom of the bromomethyl group and any other flexible parts of the molecule. This analysis helps to identify the most stable conformations and the energy barriers between them, which can be important for understanding its interactions with other molecules, such as in biological systems. nih.govnih.gov

Q & A

Q. Q1. What are the standard synthetic routes for 6-(bromomethyl)-2-methylbenzoxazole, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via condensation of 2-aminophenol with α-bromoacetic acid under acidic conditions. A common approach involves dehydration using polyphosphoric acid (PPA) at 130°C for 4 hours, yielding >99% of the bromomethyl intermediate . Subsequent azide derivatization (e.g., via NaN₃ in tBuOH/H₂O) requires careful removal of bromide anions using AgNO₃ to avoid interference in downstream click chemistry . Characterization relies on NMR (e.g., δ 4.64 ppm for CH₂Br in H NMR) and LC-MS (e.g., [M+H]⁺ peaks at m/z 278) .

Q. Q2. What spectroscopic and chromatographic techniques are critical for validating purity and structure?

Methodological Answer:

- H NMR : Key signals include the methyl group (δ 2.5–3.0 ppm) and bromomethyl protons (δ 4.6–4.7 ppm) .

- LC-MS : Used to confirm molecular weight (e.g., [M+H]⁺ at m/z 278) and detect impurities .

- UV-Vis Spectroscopy : Monitors electronic transitions in functionalized derivatives, particularly for studying interactions with biological targets like G-quadruplex DNA .

Q. Q3. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromomethyl moiety is highly electrophilic, enabling reactions with nucleophiles (e.g., NaN₃, amines, or thiols). For example, azide substitution proceeds quantitatively in tBuOH/H₂O at 50°C, but residual bromide must be removed via AgNO₃ precipitation to prevent side reactions . Steric hindrance from the 2-methyl group may slow kinetics, requiring optimized solvent systems (e.g., DMF for SN2 reactions) .

Advanced Research Questions

Q. Q4. How can conflicting data on synthetic yields be resolved when scaling up reactions?

Methodological Answer: Discrepancies often arise from incomplete dehydration or bromide contamination. Scale-up protocols recommend:

Q. Q5. What computational and crystallographic methods clarify structural ambiguities in benzoxazole derivatives?

Methodological Answer:

- X-ray Crystallography : Resolves bond angles and steric effects (e.g., C10–C9–C3 angle distortion due to H⋯H repulsion in the crystal lattice) .

- DFT Calculations : Predict electronic effects of substituents (e.g., bromomethyl’s electron-withdrawing impact on aromaticity) .

- Molecular Docking : Evaluates interactions with biological targets (e.g., A2A adenosine receptors) to rationalize structure-activity relationships .

Q. Q6. How are biological activities of 6-(bromomethyl)-2-methylbenzoxazole derivatives systematically evaluated?

Methodological Answer:

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to controls .

- Target Binding Studies : Surface plasmon resonance (SPR) quantifies binding affinity to targets like G4 DNA or enzymes .

- Metabolic Stability : Assess via liver microsome assays to guide medicinal chemistry optimization .

Methodological Challenges and Solutions

Q. Q7. What strategies mitigate byproduct formation during bromomethyl functionalization?

Methodological Answer:

- Temperature Control : Maintain ≤50°C during azide substitution to avoid Br⁻ reincorporation .

- Catalytic Systems : Use Cu(I) catalysts for regioselective click chemistry, minimizing off-target reactions .

- Purification Techniques : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (e.g., ethanol/water) .

Q. Q8. How do steric and electronic effects of the 2-methyl group impact derivatization?

Methodological Answer:

- Steric Hindrance : The 2-methyl group reduces accessibility to the bromomethyl site, necessitating polar aprotic solvents (e.g., DMSO) to enhance nucleophile diffusion .

- Electronic Effects : The methyl group donates electrons via resonance, slightly deactivating the benzoxazole ring. This requires stronger electrophiles (e.g., iodomethane vs. bromoethane) for further alkylation .

Safety and Handling in Academic Research

Q. Q9. What safety protocols are essential for handling bromomethyl derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.